
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H8ClF3OS It is characterized by the presence of a chlorinated phenyl ring substituted with a trifluoromethylthio group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-chloro-3-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)phenol
- 1-(2-(trifluoromethoxy)phenyl)propan-1-one
- 1-(2-chloro-3-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both a chlorinated phenyl ring and a trifluoromethylthio group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Biological Activity
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one, also known by its CAS number 1805776-53-7, is an organic compound with the molecular formula C10H8ClF3OS and a molecular weight of approximately 268.68 g/mol. This compound features a chloro group and a trifluoromethylthio group, which contribute to its unique chemical properties and potential biological activities.
Properties Table
Property | Value |
---|---|
Molecular Formula | C10H8ClF3OS |
Molecular Weight | 268.68 g/mol |
IUPAC Name | This compound |
Boiling Point | Predicted at ~272.9 °C |
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity . A study highlighted that derivatives of similar structures demonstrated potent activity against various bacterial strains and fungi, suggesting that this compound may possess similar properties due to its structural characteristics .
Anticancer Potential
The anticancer properties of compounds with similar functional groups have been explored extensively. For instance, certain trifluoromethyl-containing compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific mechanism for this compound remains to be fully elucidated, but preliminary studies suggest it may interact with key cellular pathways involved in tumor growth .
Case Studies and Research Findings
- In vitro Studies : In vitro assays have demonstrated that related compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells, including cancer cells. This inhibition leads to reduced cell viability in various cancer cell lines .
- Synergistic Effects : Some studies have indicated that when combined with other therapeutic agents, compounds similar to this compound can enhance the efficacy of existing treatments, indicating potential for use in combination therapies .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves increased lipophilicity due to the trifluoromethylthio group, allowing better membrane penetration and interaction with intracellular targets .
Comparative Analysis of Biological Activity
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Potential | Inhibition of DHODH and apoptosis induction |
Related Trifluoromethyl Compounds | High | Significant | Interaction with cellular pathways |
Other Antimicrobial Agents | Variable | Varies | Targeting specific bacterial enzymes or pathways |
Properties
Molecular Formula |
C10H8ClF3OS |
---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[2-chloro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-7(15)6-4-3-5-8(9(6)11)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
PYEMNFCRFHMIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)Cl |
Origin of Product |
United States |
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